

N-Hydroxymethyl-N-methylformamide: A Technical Guide to its Structure and Characterization

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Compound of Interest

Compound Name: *N-Hydroxymethyl-N-methylformamide*

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Introduction

N-Hydroxymethyl-N-methylformamide (HMMF) is a carbinolamide of significant interest due to its role as a key metabolite of the widely used industrial solvent N,N-dimethylformamide (DMF) and its function as a reactive intermediate in organic synthesis.^[1] Its structure, characterized by a hydroxymethyl group attached to the nitrogen atom of N-methylformamide, renders it a stable precursor to highly reactive N-acyliminium ions. These ions are potent electrophiles that readily form new carbon-carbon and carbon-heteroatom bonds, making HMMF a valuable, albeit often transient, building block in the synthesis of complex nitrogen-containing molecules.^[1] This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of **N-Hydroxymethyl-N-methylformamide**, with a focus on presenting available quantitative data and experimental methodologies.

Molecular Structure and Properties

N-Hydroxymethyl-N-methylformamide possesses the chemical formula $C_3H_7NO_2$ and a molecular weight of 89.09 g/mol.^[2] The core of its reactivity lies in the carbinolamide functional group, where a hydroxyl group is attached to the carbon adjacent to the amide nitrogen.^[1] This

structural feature is central to its ability to act as an N-formyl-N-methylaminomethylating agent.
[1]

Table 1: Physical and Chemical Properties of **N-Hydroxymethyl-N-methylformamide**

Property	Value	Source
IUPAC Name	N-(hydroxymethyl)-N-methylformamide	PubChem
CAS Number	20546-32-1	PubChem
Molecular Formula	C ₃ H ₇ NO ₂	[2]
Molecular Weight	89.09 g/mol	[2]
Canonical SMILES	CN(CO)C=O	PubChem
InChI Key	KOCFTADHOOAXFC-UHFFFAOYSA-N	PubChem

Synthesis

The primary route for the synthesis of **N-Hydroxymethyl-N-methylformamide** is the hydroxymethylation of N-methylformamide with formaldehyde.[1] This reaction involves the nucleophilic attack of the nitrogen atom of N-methylformamide on the carbonyl carbon of formaldehyde.[1] The process can be catalyzed by either acid or base.[1]

Experimental Protocol: General Synthesis of N-Hydroxymethyl Amides

While a detailed, peer-reviewed synthesis protocol specifically for **N-Hydroxymethyl-N-methylformamide** is not readily available in the scientific literature, a general procedure can be adapted from the synthesis of analogous N-hydroxymethyl amides, such as N-hydroxymethyl-nicotinamide.[3]

Materials:

- N-methylformamide

- Formaldehyde solution (e.g., 37% in water)
- Potassium carbonate (or other suitable base)
- Solvent (e.g., water or an appropriate organic solvent)

Procedure:

- To a solution of N-methylformamide in the chosen solvent, add an excess of formaldehyde solution.
- Add a catalytic amount of potassium carbonate to the mixture.
- The reaction mixture is then heated, for example, in a boiling water bath, for a specified period (e.g., one hour).[3]
- The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, the reaction mixture would be cooled, and the product isolated. Purification could be achieved through techniques such as crystallization or chromatography, though the thermal instability of the product must be considered.

It is important to note that **N-Hydroxymethyl-N-methylformamide** is known to be thermally labile and can decompose back to N-methylformamide and formaldehyde.[1] Therefore, purification methods should be chosen carefully to avoid degradation.

Characterization

The characterization of **N-Hydroxymethyl-N-methylformamide** is complicated by its aforementioned thermal instability. This makes analytical techniques that employ high temperatures, such as gas chromatography (GC), unsuitable for its direct analysis as it leads to decomposition.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been shown to be a suitable method for its detection and quantification.

Spectroscopic Data

Due to the challenges in isolating and handling pure **N-Hydroxymethyl-N-methylformamide**, comprehensive, experimentally-validated spectroscopic data from a synthesized and purified standard is scarce in the literature. The following tables summarize the available data.

Table 2: ^1H NMR Spectral Data of **N-Hydroxymethyl-N-methylformamide**

Protons	Chemical Shift (δ) ppm	Multiplicity	Solvent/Source
N-CH ₃	2.91, 3.05	Not specified	In urine samples from mice
CHO	> 7.5	Not specified	In urine samples from mice

Note: This data is from the analysis of a biological sample and may not represent the precise chemical shifts in a standard NMR solvent.

Table 3: Mass Spectrometry Data for **N-Hydroxymethyl-N-methylformamide**

m/z	Possible Fragment Ion	Neutral Loss	Fragmentation Pathway	Source
89	[C ₃ H ₇ NO ₂] ⁺ •	-	Molecular Ion	Predicted
74	[C ₂ H ₄ NO ₂] ⁺	•CH ₃	Alpha-cleavage	Predicted
59	[C ₂ H ₅ NO] ⁺ •	CH ₂ O	Loss of formaldehyde	Predicted
58	[C ₂ H ₄ NO] ⁺	•CH ₂ OH	Alpha-cleavage	Predicted
29	[CHO] ⁺	•N(CH ₃)(CH ₂ OH)	N-CO bond cleavage	Predicted

Table 4: LC-MS/MS Parameters for the Analysis of **N-Hydroxymethyl-N-methylformamide**

Parent Ion (m/z)	Product Ion (m/z)	Collision Energy	Source
90.1	58.1	Not Specified	Experimental (urine samples)
90.1	30.0	Not Specified	Experimental (urine samples)

Note: The parent ion is likely the $[M+H]^+$ adduct.

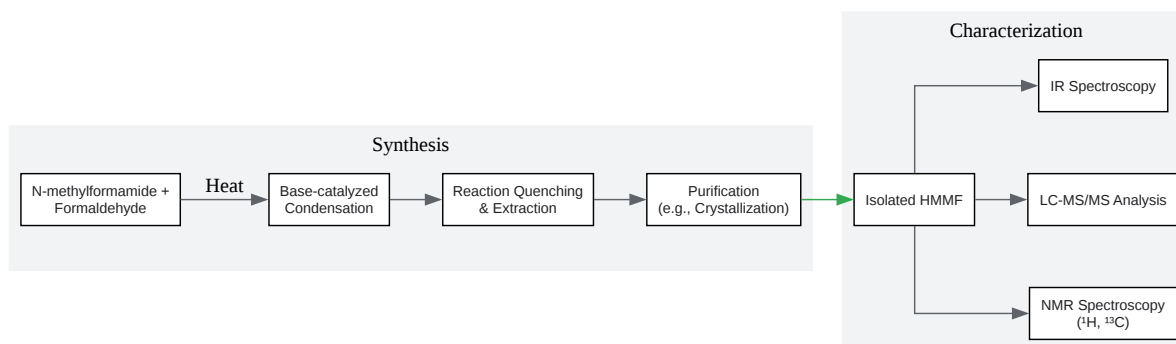
Infrared (IR) and ^{13}C NMR Spectroscopy:

Experimentally obtained and assigned IR and ^{13}C NMR spectra for pure, isolated **N-Hydroxymethyl-N-methylformamide** are not readily available in the searched scientific literature.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of **N-Hydroxymethyl-N-methylformamide**.



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A general experimental workflow for the synthesis and characterization of HMMF.

Generation of N-Acyliminium Ion

N-Hydroxymethyl-N-methylformamide serves as a stable precursor to a highly reactive N-acyliminium ion, particularly under acidic conditions. This transformation is a key aspect of its chemical reactivity.

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Acid-catalyzed formation of an N-acyliminium ion from HMMF.

Conclusion

N-Hydroxymethyl-N-methylformamide is a molecule of interest in both toxicology and synthetic chemistry. While its synthesis from N-methylformamide and formaldehyde is conceptually straightforward, its inherent thermal instability presents challenges for its isolation, purification, and characterization using conventional techniques. The available data, primarily from metabolic studies, confirms its structure and provides a basis for its analytical detection. The generation of a reactive N-acyliminium ion from HMMF underscores its potential as a synthetic intermediate. Further research focusing on the development of mild and efficient synthetic and purification protocols would be invaluable for enabling a more thorough characterization of this important carbinolamide and unlocking its full potential in organic synthesis.

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References

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